molecular formula C12H14BNO5 B3022868 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257724-93-8

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B3022868
CAS No.: 1257724-93-8
M. Wt: 263.06
InChI Key: BIXVKIPQNJRPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound This compound is of interest due to its unique structure, which includes a boron atom integrated into a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with appropriate organic precursors under controlled conditions. One common method involves the use of 3-methoxyphenylboronic acid and 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as starting materials. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce simpler boron-containing compounds.

Scientific Research Applications

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound’s boron atom can interact with biological molecules, making it useful in studying enzyme mechanisms and as a potential drug candidate.

    Medicine: Its unique structure allows it to be explored for therapeutic applications, particularly in cancer treatment due to boron’s ability to capture neutrons.

    Industry: The compound is used in the development of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable complexes with hydroxyl and amino groups, which can inhibit enzyme activity or alter protein function. The compound’s methoxyphenyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound shares a similar boron-containing ring structure but lacks the methoxyphenyl group.

    Indole Derivatives: These compounds also contain aromatic rings and can undergo similar chemical reactions, but they do not contain boron.

Uniqueness

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of both a boron atom and a methoxyphenyl group

Properties

IUPAC Name

2-(3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-4-3-5-10(6-9)17-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXVKIPQNJRPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693629
Record name 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104636-71-6
Record name 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 4
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.